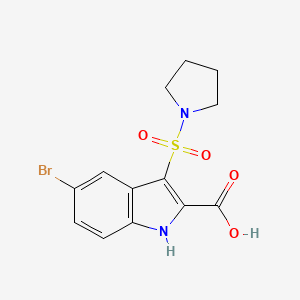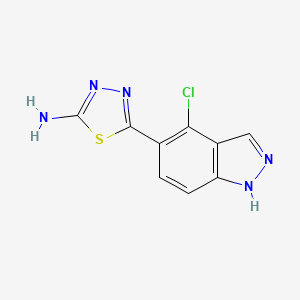
1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyrrole ring, a thiazole ring, and a dichlorophenyl group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrole ring followed by the introduction of the thiazole and dichlorophenyl groups. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more complex oxygenated derivatives, while reduction could yield simpler hydrocarbon structures .
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to inhibit certain enzymes and proteins involved in disease pathways. Additionally, this compound is used in industrial applications, such as the development of new materials and chemical processes .
Mécanisme D'action
The mechanism by which 1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the RAD51 protein, which plays a crucial role in DNA repair processes. By binding to RAD51, this compound can disrupt the protein’s function, leading to potential therapeutic effects in the treatment of certain cancers .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Pyrrole-2,5-dione, 3-(2-(3,4-dichlorophenyl)-4-thiazolyl)-4-hydroxy- include other pyrrole and thiazole derivatives. These compounds share structural similarities but may differ in their chemical behavior and applications. For example, 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is another compound that has been studied for its inhibitory effects on RAD51.
Propriétés
Numéro CAS |
78743-16-5 |
|---|---|
Formule moléculaire |
C13H6Cl2N2O3S |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-4-hydroxypyrrole-2,5-dione |
InChI |
InChI=1S/C13H6Cl2N2O3S/c14-6-2-1-5(3-7(6)15)13-16-8(4-21-13)9-10(18)12(20)17-11(9)19/h1-4H,(H2,17,18,19,20) |
Clé InChI |
PVSYAVQJRPWRBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC(=CS2)C3=C(C(=O)NC3=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)


![4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13873232.png)




![N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13873273.png)


![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
![2-[4-(Cyclopropylmethoxy)phenyl]ethanol](/img/structure/B13873302.png)
![Propan-2-yl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13873306.png)
